molecular formula C12H17N5O B7459472 N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide

N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide

Cat. No. B7459472
M. Wt: 247.30 g/mol
InChI Key: PWOZGFYPRRTXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. These pathways are involved in numerous cellular processes, including inflammation, cell proliferation, and survival. CEP-33779 has been shown to have potential therapeutic applications in cancer, inflammatory diseases, and other conditions that involve dysregulated JAK2/STAT3 signaling.

Mechanism of Action

N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide targets the JAK2/STAT3 signaling pathway, which is a key regulator of cellular processes such as proliferation, differentiation, and survival. JAK2 is a tyrosine kinase that is activated by cytokines and growth factors, leading to the phosphorylation and activation of downstream targets such as STAT3. Activated STAT3 then translocates to the nucleus, where it regulates the expression of genes involved in cell growth and survival. N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide inhibits JAK2 and STAT3 activation, thereby disrupting this signaling pathway and inhibiting the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. In cancer cells, N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide inhibits cell proliferation, induces apoptosis, and reduces the expression of genes involved in cell cycle progression and survival. In addition, N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. In models of inflammation, N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide reduces the expression of pro-inflammatory cytokines and chemokines, and inhibits the infiltration of immune cells into affected tissues.

Advantages and Limitations for Lab Experiments

N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively characterized in preclinical models. In addition, N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide has been shown to have potential therapeutic applications in cancer and inflammatory diseases, making it a promising candidate for further study. However, there are also limitations to the use of N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide in lab experiments. For example, it may have off-target effects that could complicate interpretation of results, and its efficacy and safety in humans have not been fully established.

Future Directions

There are several future directions for research on N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide. One area of interest is the development of combination therapies that include N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide and other targeted agents or chemotherapeutic drugs. Another area of interest is the identification of biomarkers that can predict response to N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide treatment, which could help to guide patient selection and improve clinical outcomes. In addition, further studies are needed to fully understand the mechanisms of action of N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide and its potential applications in other disease contexts.

Synthesis Methods

The synthesis of N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide has been described in several publications. One approach involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole with 4-(hydroxymethyl)pyrazole-5-carboxylic acid, followed by treatment with 1-methyl-4-piperidinol and N,N'-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide product. Other synthetic routes have also been reported, including the use of palladium-catalyzed cross-coupling reactions and microwave-assisted methods.

Scientific Research Applications

N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide has been extensively studied in preclinical models of cancer and inflammation. In cancer, N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide has been shown to inhibit the growth and survival of various cancer cell lines, including those derived from breast, lung, and pancreatic cancers. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. In addition, N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide has been shown to have anti-inflammatory effects in models of rheumatoid arthritis, colitis, and other inflammatory conditions.

properties

IUPAC Name

N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-9-11(6-14-17(9)4)12(18)15(2)7-10-5-13-16(3)8-10/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOZGFYPRRTXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)N(C)CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide

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